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Compound of Interest

Compound Name: Mavoglurant

Cat. No.: B1676221

A Comparative Guide for Researchers and Drug Development Professionals

Mavoglurant (formerly AFQO056) and Dipraglurant (ADX48621) are both negative allosteric
modulators (NAMs) of the metabotropic glutamate receptor 5 (mGIuRS5). This receptor is a key
target in the central nervous system implicated in the pathophysiology of Parkinson's disease
(PD), particularly in the development of levodopa-induced dyskinesia (LID). This guide provides
a head-to-head comparison of these two investigational drugs based on available preclinical
and clinical data, offering a resource for researchers, scientists, and drug development
professionals.

Mechanism of Action and Signaling Pathway

Both Mavoglurant and Dipraglurant act as non-competitive antagonists of the mGIuR5
receptor. By binding to an allosteric site on the receptor, they modulate its activity, reducing its
response to the endogenous ligand, glutamate. The overactivity of glutamatergic signaling is
considered a key contributor to the development of LID in Parkinson's patients.

The mGIuRS5 receptor is a G-protein coupled receptor that, upon activation, primarily couples to
Gag/11. This initiates a downstream signaling cascade involving the activation of
phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)
into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of
intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein
kinase C (PKC). These signaling events ultimately modulate neuronal excitability and synaptic
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plasticity. By negatively modulating mGIuR5, Mavoglurant and Dipraglurant are thought to
dampen this cascade, thereby alleviating dyskinetic movements.
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Figure 1: Simplified mGIuR5 signaling pathway and the inhibitory action of Mavoglurant and
Dipraglurant.

Preclinical Data Comparison

Both Mavoglurant and Dipraglurant have been evaluated in rodent and non-human primate
models of Parkinson's disease, primarily focusing on their ability to reduce LID.

Rodent Models (6-OHDA-lesioned rats)

The 6-hydroxydopamine (6-OHDA) rat model is a widely used paradigm to study Parkinson's
disease and LID.
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Parameter

Mavoglurant

Dipraglurant

Animal Model

Unilateral 6-OHDA-lesioned

rats

Unilateral 6-OHDA-lesioned

rats

LID Induction

Chronic L-DOPA administration

Chronic L-DOPA administration

Route of Admin.

Oral (gavage) or

Intraperitoneal

Oral (gavage)

Dosage Range

3 - 30 mg/kg

10 - 100 mg/kg

Efficacy

Dose-dependent reduction in
abnormal involuntary

movements (AIMs)

Dose-dependent reduction in
AlMs

Effect on L-DOPA Efficacy

Did not compromise the anti-
parkinsonian effects of L-
DOPA

Did not compromise the anti-
parkinsonian effects of L-
DOPA

Non-Human Primate Models (MPTP-lesioned primates)

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) primate model is considered a gold
standard for preclinical evaluation of anti-Parkinsonian and anti-dyskinetic therapies.

Parameter Mavoglurant Dipraglurant

MPTP-lesioned macaques or

Animal Model MPTP-lesioned macaques

marmosets
LID Induction Chronic L-DOPA administration  Chronic L-DOPA administration
Route of Admin. Oral Oral

Dosage Range 10 - 100 mg/kg 50 - 200 mg

] Significant reduction in LID Significant reduction in LID
Efficacy

scores scores

No significant impact on the No significant impact on the

Effect on L-DOPA Efficacy anti-parkinsonian effects of L- anti-parkinsonian effects of L-

DOPA DOPA
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Clinical Data Comparison

Both molecules have advanced to Phase 2 clinical trials for the treatment of LID in Parkinson's
disease patients.
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Parameter

Mavoglurant

Dipraglurant

Study Phase

Phase 2

Phase 2a and 2b/3 (terminated
early)

Patient Population

PD patients with moderate to

severe LID

PD patients with moderate to

severe LID

Dosage

100 mg twice daily (in one

study)

50 mg to 100 mg, up to three

times daily

Primary Endpoint

Change from baseline in the
modified Abnormal Involuntary
Movement Scale (mAIMS) or
Unified Dyskinesia Rating
Scale (UDysRS)

Safety and tolerability;
secondary efficacy on mAIMS
or UDysRS

Efficacy Results

Mixed results across studies.
Some studies showed a
significant reduction in
dyskinesia scores, while others
failed to meet the primary
endpoint.[1][2] A meta-analysis
of six randomized controlled
trials concluded that
mavoglurant was not
significantly superior to
placebo in improving "off-time"
or "on-time" but did show a
favorable effect on the
modified abnormal involuntary

movement scale.[3][4]

Phase 2a showed a good
safety and tolerability profile
and a statistically significant
reduction in LID severity.[5] A
subsequent Phase 2b/3 study
was terminated due to slow

recruitment.

Safety and Tolerability

Generally well-tolerated. Most
common adverse events were

dizziness, nausea, and fatigue.

Generally well-tolerated. Most
common adverse events were

dizziness, nausea, and fatigue.

Experimental Protocols
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6-OHDA-Lesioned Rat Model of LID

1. 6-OHDA Lesioning
Unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) or striatum of rats.

i

2. Post-Lesion Recovery
Animals recover for 2-4 weeks.

i

3. L-DOPA Priming
Daily administration of L-DOPA (e.g., 6-10 mg/kg) for 2-3 weeks to induce stable dyskinesia.

i

4. Drug Administration
Mavoglurant or Dipraglurant administered orally prior to L-DOPA challenge.

i

5. Behavioral Assessment
Abnormal Involuntary Movements (AIMs) scored at regular intervals post-L-DOPA administration.

i

6. Data Analysis
Comparison of AIMs scores between drug-treated and vehicle groups.

Click to download full resolution via product page

Figure 2: Experimental workflow for the 6-OHDA-lesioned rat model of LID.

Detailed Methodology:

» Animal Model: Male Sprague-Dawley or Wistar rats are typically used.

» 6-OHDA Lesioning: Rats are anesthetized, and a neurotoxin, 6-hydroxydopamine (6-OHDA),
is stereotactically injected into the medial forebrain bundle or the striatum of one hemisphere
to create a unilateral lesion of the nigrostriatal dopamine pathway.
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» LID Induction: Following a recovery period, animals receive daily injections of L-DOPA
(typically 6-10 mg/kg, i.p.) in combination with a peripheral decarboxylase inhibitor (e.g.,
benserazide) for approximately 2-3 weeks to induce stable abnormal involuntary movements
(AIMS).

o Drug Administration: On the test day, animals are pre-treated with either Mavoglurant,
Dipraglurant, or vehicle at varying doses, typically administered orally 30-60 minutes before
the L-DOPA injection.

o Behavioral Assessment: After L-DOPA administration, animals are placed in individual
observation chambers, and the severity of axial, limb, and orolingual AIMs is scored by a
blinded observer at regular intervals (e.g., every 20 minutes for 3-4 hours).

MPTP-Lesioned Primate Model of LID

1. MPTP Administration
Systemic administration of MPTP to induce a parkinsonian state.

l

2. Parkinsonian State Confirmation
Assessment of motor deficits using a primate parkinsonism rating scale.

l

3. L-DOPA Treatment
Chronic oral administration of L-DOPA to induce stable dyskinesia.

l

4. Drug Administration
Mavoglurant or Dipraglurant administered orally prior to L-DOPA.

l

5. Dyskinesia & Parkinsonism Assessment
Scores for dyskinesia and parkinsonian symptoms are recorded.

l

6. Data Analysis
Comparison of scores between drug and vehicle treatment phases.
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Figure 3: Experimental workflow for the MPTP-lesioned primate model of LID.
Detailed Methodology:

e Animal Model: Commonly used species include cynomolgus macaques or common
marmosets.

e MPTP Administration: The neurotoxin MPTP is administered systemically (intravenously or
intramuscularly) to induce bilateral parkinsonism. The dose and frequency of administration
are carefully titrated to achieve a stable parkinsonian state.

e LID Induction: Once parkinsonian symptoms are stable, primates are treated with oral L-
DOPA (in combination with a peripheral decarboxylase inhibitor) one or two times daily. The
dose is gradually increased until stable and reproducible dyskinesias are observed.

e Drug Administration: In a crossover design, animals receive either the test compound
(Mavoglurant or Dipraglurant) or a placebo orally before L-DOPA administration.

e Behavioral Assessment: Dyskinesia is scored using a validated primate dyskinesia rating
scale. Simultaneously, parkinsonian disability is assessed to ensure the test compound does
not worsen motor symptoms.

Summary and Conclusion

Both Mavoglurant and Dipraglurant have demonstrated efficacy in preclinical models of
Parkinson's disease, specifically in reducing levodopa-induced dyskinesia without
compromising the anti-parkinsonian effects of L-DOPA. Their shared mechanism of action as
MGIUR5 negative allosteric modulators provides a strong rationale for their therapeutic
potential.

In clinical trials, Dipraglurant showed promising results in a Phase 2a study, demonstrating both
safety and a significant reduction in LID. However, a larger pivotal trial was prematurely
terminated due to slow enroliment. Mavoglurant's clinical development has yielded more
mixed results, with some Phase 2 studies showing efficacy while others did not meet their
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primary endpoints. A subsequent meta-analysis suggested a modest benefit in reducing the
severity of abnormal involuntary movements but no significant impact on "on" or "off" time.

Further research is required to fully elucidate the therapeutic window and optimal patient
population for mGIuR5 NAMs in the treatment of LID. The data presented in this guide offer a
comparative overview to aid in the ongoing research and development of novel therapies for
Parkinson's disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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